Comparable Enzymatic Potency to Oseltamivir Carboxylate in Direct Head-to-Head Assay
Neuraminidase-IN-6 (Compound 5c) demonstrates potent inhibitory activity against influenza neuraminidase that is quantitatively comparable to the active metabolite of the clinically approved drug oseltamivir (oseltamivir carboxylate, OSC) when tested under identical experimental conditions [1].
| Evidence Dimension | Neuraminidase Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.11 µM |
| Comparator Or Baseline | Oseltamivir carboxylate (OSC): 0.10 µM |
| Quantified Difference | 1.1-fold higher (essentially equivalent) IC50 for Neuraminidase-IN-6 compared to OSC |
| Conditions | In vitro neuraminidase inhibition assay using a fluorogenic substrate (MUNANA), as reported in the primary publication [1]. |
Why This Matters
This demonstrates that the compound achieves a level of target engagement equivalent to a gold-standard clinical neuraminidase inhibitor, validating its utility as a potent tool compound for influenza research.
- [1] Shi L, Zhang XY, Cheng LP. Design, synthesis and biological evaluation of 1,3,4-triazole-3-acetamide derivatives as potent neuraminidase inhibitors. Bioorg Med Chem Lett. 2022 Apr 1;61:128590. doi: 10.1016/j.bmcl.2022.128590. PMID: 35108623. View Source
